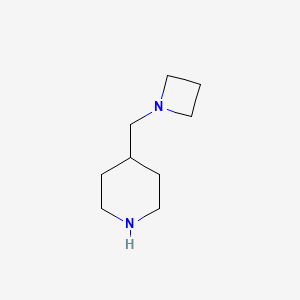

4-(Azetidin-1-ylmethyl)piperidine

Vue d'ensemble

Description

“4-(Azetidin-1-ylmethyl)piperidine” is a chemical compound with the molecular formula C9H18N2 . It is a derivative of piperidine, a six-membered ring with five carbon atoms and one nitrogen atom .

Synthesis Analysis

Piperidine derivatives can be synthesized through various methods. One common method involves the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Another approach is the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid .Chemical Reactions Analysis

Piperidine and its derivatives play a significant role in various chemical reactions and industrial processes. They serve as a base in many reactions, and their nucleophilic character makes them an essential ingredient in various synthetic processes .Physical and Chemical Properties Analysis

Piperidine, a related compound, is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .Applications De Recherche Scientifique

Advanced Building Blocks for Drug Discovery

Compounds structurally related to 4-(Azetidin-1-ylmethyl)piperidine, such as azetidine-based isosteres, have demonstrated their utility as advanced building blocks in drug discovery. The design and synthesis of these isosteres, including their larger size and increased conformational flexibility compared to traditional heterocycles like piperidine and morpholine, suggest their potential in lead optimization programs. These attributes make them valuable for exploring new therapeutic avenues and optimizing drug properties (Feskov et al., 2019).

Optimization of Metabolism in Drug Design

Azetidine and its derivatives have been explored for their potential to optimize the metabolism of therapeutic agents. One study examined azetidines as piperidine isosteres in the context of serotonin-4 (5HT-4) partial agonists. The shift from piperidine to azetidine aimed to reduce undesirable metabolic pathways, leading to compounds with improved pharmacological profiles and reduced metabolic liabilities. The findings underscore the strategic role of azetidine in modifying drug metabolism to enhance therapeutic efficacy and safety (Obach et al., 2016).

Synthesis of Biologically Active Compounds

Research into the synthesis of novel biologically active compounds has utilized this compound analogues, demonstrating their versatility and potential in medicinal chemistry. For instance, novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives were synthesized and exhibited significant antiproliferative activity against various human cancer cell lines. These findings highlight the promise of azetidine and piperidine derivatives in the development of new cancer therapies (Harishkumar et al., 2018).

Safety and Hazards

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mécanisme D'action

Target of Action

The primary target of 4-(Azetidin-1-ylmethyl)piperidine is the CCR5 receptor . The CCR5 receptor, a member of the seven transmembrane G-protein coupled receptor family, plays a crucial role in the process of HIV-1 entry .

Mode of Action

The compound interacts with its target, the CCR5 receptor, through a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound, a common feature of most CCR5 antagonists .

Biochemical Pathways

The compound’s interaction with the CCR5 receptor affects several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These pathways are regulated by the compound, leading to inhibition of cell migration and helping in cell cycle arrest to inhibit the survivability of cancer cells .

Result of Action

The compound’s action results in the inhibition of cell migration and cell cycle arrest, thereby reducing the survivability of cancer cells . This suggests that the compound could potentially be used in the treatment of various types of cancers .

Propriétés

IUPAC Name |

4-(azetidin-1-ylmethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-6-11(7-1)8-9-2-4-10-5-3-9/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZQIJLZVVMGFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(1-Piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B3154352.png)

![Methyl (2S,4S)-4-[4-(trifluoromethoxy)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3154369.png)

![4-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline](/img/structure/B3154375.png)

![Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene], 3',6'-dichloro-, 1,1-dioxide](/img/structure/B3154409.png)

![1-isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3154412.png)